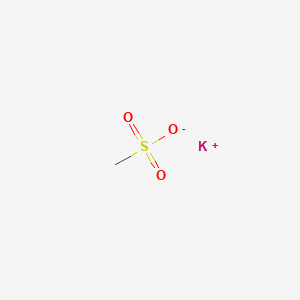
potassium;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium methanesulfonate, also known as methanesulfonic acid potassium, is a chemical compound with the molecular formula CH3KO3S. It is a white, hygroscopic powder that is highly soluble in water. This compound is known for its antimicrobial properties and finds applications in various industrial processes, including electroplating and as a catalyst for alkyl group polymerization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium methanesulfonate can be synthesized by reacting methanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:
CH3SO3H+KOH→CH3SO3K+H2O
Industrial Production Methods
In industrial settings, potassium methanesulfonate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to prevent the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, where the methanesulfonate group is replaced by another group.
Oxidation and Reduction: It is stable under oxidative and reductive conditions due to the strong S=O bonds in the methanesulfonate group.
Common Reagents and Conditions
Common reagents used in reactions with potassium methanesulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving potassium methanesulfonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the methanesulfonate group is replaced by another functional group .
Wissenschaftliche Forschungsanwendungen
Potassium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Due to its antimicrobial properties, it is used in studies related to microbial inhibition and as a preservative in biological samples.
Industry: It is used in electroplating processes and as a component in electrolytes for batteries
Wirkmechanismus
The mechanism of action of potassium methanesulfonate involves its ability to act as a nucleophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes it effective in substitution reactions. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium methanesulfonate: Similar to potassium methanesulfonate but with lithium as the cation. It has different solubility and coordination properties.
Sodium methanesulfonate: Another similar compound with sodium as the cation. It is used in similar applications but has different physical and chemical properties.
Uniqueness
Potassium methanesulfonate is unique due to its specific solubility and stability properties, which make it suitable for certain industrial applications where other methanesulfonates may not be as effective. Its antimicrobial properties also make it valuable in biological and medical research .
Eigenschaften
IUPAC Name |
potassium;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJIXWOZCRYEL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3KO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














